
3-Aminobenzoic acid;2-hydroxy-5-sulfobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminobenzoic acid: and 2-hydroxy-5-sulfobenzoic acid are two distinct organic compounds with unique chemical structures and propertiesIt consists of a benzene ring substituted with an amino group and a carboxylic acid group .
Vorbereitungsmethoden
3-Aminobenzoic acid: can be synthesized through the reduction of 3-nitrobenzoic acid. This process involves the use of reducing agents such as iron and hydrochloric acid or catalytic hydrogenation . Industrial production methods may involve similar reduction processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
2-hydroxy-5-sulfobenzoic acid: is typically prepared by the sulfonation of salicylic acid with concentrated sulfuric acid. This reaction introduces the sulfonic acid group onto the benzene ring, resulting in the formation of 2-hydroxy-5-sulfobenzoic acid . Industrial production methods may involve continuous flow reactors to handle the exothermic nature of the sulfonation reaction and to ensure consistent product quality.
Analyse Chemischer Reaktionen
3-Aminobenzoic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrobenzoic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form 3-aminobenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, to form 3-nitro-4-aminobenzoic acid.
2-hydroxy-5-sulfobenzoic acid: is known for its role as an organocatalyst in various reactions:
Three-component synthesis: It efficiently catalyzes the one-pot three-component synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones.
Complex formation: It forms complexes with metal ions, which can be used in various analytical and industrial applications.
Wissenschaftliche Forschungsanwendungen
3-Aminobenzoic acid: has applications in:
Dye synthesis: It is used as an intermediate in the production of dyes.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
2-hydroxy-5-sulfobenzoic acid: has a wide range of applications:
Catalysis: It is used as an organocatalyst in organic synthesis.
Analytical chemistry: It is employed as an analytical reagent for the detection of metal ions such as iron and beryllium.
Biology: It is used in the fixation of blood proteins and the measurement of urine protein.
Industry: It is used in the extraction of vitamin B6 from food and as a dopant in polymerization processes
Wirkmechanismus
3-Aminobenzoic acid: exerts its effects through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the carboxylic acid group can undergo deprotonation to form carboxylate ions, which can interact with various biological targets .
2-hydroxy-5-sulfobenzoic acid: acts as an organocatalyst by providing a reactive site for the formation of intermediates in multicomponent reactions. Its hydroxyl and sulfonic acid groups facilitate the activation of substrates and the formation of transition states, leading to the desired products .
Vergleich Mit ähnlichen Verbindungen
3-Aminobenzoic acid: can be compared with:
4-Aminobenzoic acid: Similar structure but with the amino group in the para position.
Anthranilic acid: Similar structure but with the amino group in the ortho position.
2-hydroxy-5-sulfobenzoic acid: can be compared with:
Salicylic acid: Similar structure but without the sulfonic acid group.
2-Amino-5-hydroxybenzoic acid: Similar structure but with an amino group instead of a sulfonic acid group.
These comparisons highlight the unique functional groups and positions of substituents that give each compound its distinct properties and applications.
Eigenschaften
CAS-Nummer |
875770-43-7 |
|---|---|
Molekularformel |
C14H13NO8S |
Molekulargewicht |
355.32 g/mol |
IUPAC-Name |
3-aminobenzoic acid;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C7H7NO2.C7H6O6S/c8-6-3-1-2-5(4-6)7(9)10;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-4H,8H2,(H,9,10);1-3,8H,(H,9,10)(H,11,12,13) |
InChI-Schlüssel |
DMQPSAAZPJKLLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C(=O)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


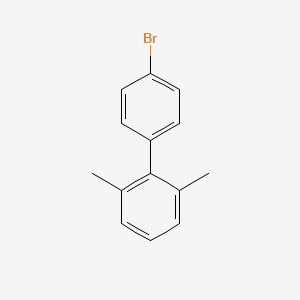
![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
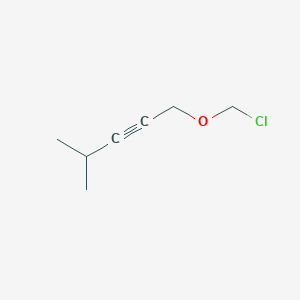
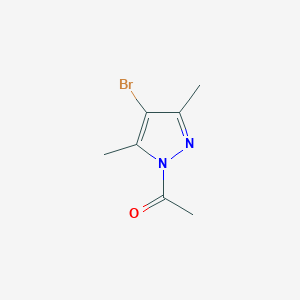
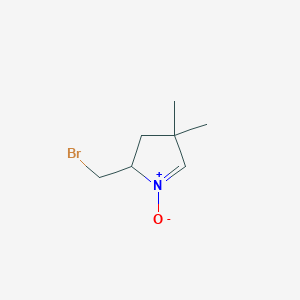
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)

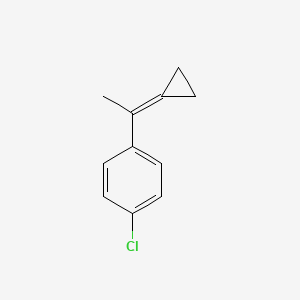
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
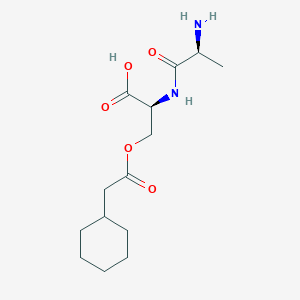
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
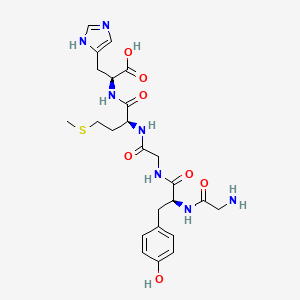
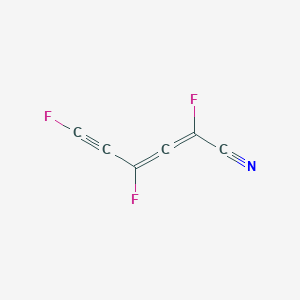
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
